molecular formula C22H28FNa2O8P B7888422 DEXAMETHASONE SODIUM PHOSPHATE

DEXAMETHASONE SODIUM PHOSPHATE

Cat. No.: B7888422
M. Wt: 516.4 g/mol
InChI Key: PLCQGRYPOISRTQ-UHFFFAOYSA-L
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Description

Beta-Methasone disodium phosphate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the disodium salt of the phosphate ester of beta-Methasone. This compound is widely used for its anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Methasone disodium phosphate can be synthesized through the esterification of beta-Methasone with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction typically involves the use of solvents such as methanol or ethanol and requires controlled temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of DEXAMETHASONE SODIUM PHOSPHATE involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Methasone disodium phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include beta-Methasone, phosphoric acid, and various oxidation or reduction derivatives .

Mechanism of Action

Beta-Methasone disodium phosphate acts by binding to glucocorticoid receptors, leading to the activation or repression of specific genes involved in inflammatory and immune responses. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of leukocytes to sites of inflammation. This results in reduced inflammation and immune response .

Comparison with Similar Compounds

  • Dexamethasone disodium phosphate
  • Prednisolone disodium phosphate
  • Hydrocortisone disodium phosphate

Comparison: Beta-Methasone disodium phosphate is unique due to its higher potency and longer duration of action compared to other glucocorticoids. It provides greater anti-inflammatory activity with fewer side effects related to sodium and water retention .

Properties

IUPAC Name

disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQGRYPOISRTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNa2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 2
DEXAMETHASONE SODIUM PHOSPHATE
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DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 4
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 5
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 6
DEXAMETHASONE SODIUM PHOSPHATE

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